molecular formula C12H24N4O4 B3261434 Lys-ala-ala CAS No. 34385-54-1

Lys-ala-ala

Cat. No.: B3261434
CAS No.: 34385-54-1
M. Wt: 288.34 g/mol
InChI Key: FZIJIFCXUCZHOL-CIUDSAMLSA-N
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Description

Scientific Research Applications

Lysine-alanine-alanine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysine-alanine-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. The amino group of alanine is protected by a temporary protecting group, such as fluorenylmethyloxycarbonyl (Fmoc). The next amino acid (alanine) is then coupled to the growing peptide chain using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting group is removed, and the process is repeated for the addition of lysine. Finally, the peptide is cleaved from the resin and purified .

Industrial Production Methods

In industrial settings, the production of lysine-alanine-alanine may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in peptide synthesis technologies, such as microwave-assisted synthesis, have further improved the efficiency and scalability of peptide production .

Chemical Reactions Analysis

Types of Reactions

Lysine-alanine-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can yield lysine aldehyde or lysine carboxylic acid, while reduction can produce lysine thiol derivatives .

Mechanism of Action

The mechanism of action of lysine-alanine-alanine involves its interactions with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the context in which the tripeptide is used. In drug delivery, lysine-alanine-alanine can enhance the stability and bioavailability of therapeutic agents by forming stable complexes or conjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lysine-alanine-alanine is unique due to its specific sequence of amino acids, which influences its chemical reactivity, stability, and interactions with biological molecules. Its simplicity and versatility make it an ideal model compound for studying peptide chemistry and exploring various applications in research and industry .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4/c1-7(10(17)16-8(2)12(19)20)15-11(18)9(14)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIJIFCXUCZHOL-CIUDSAMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36509-55-4
Details Compound: L-Alanine, N-(N-L-lysyl-L-alanyl)-, homopolymer
Record name L-Alanine, N-(N-L-lysyl-L-alanyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36509-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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